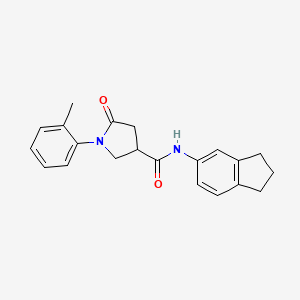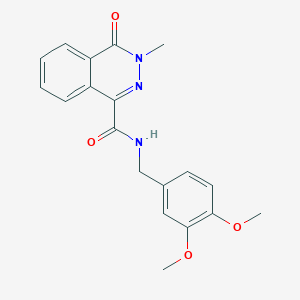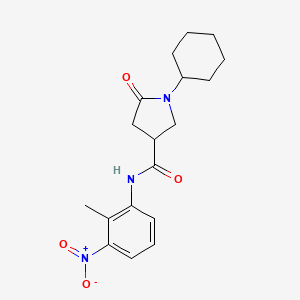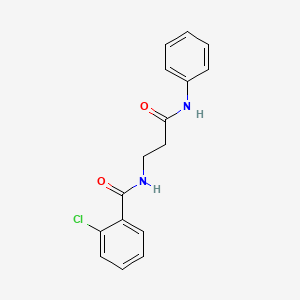![molecular formula C25H26N4O3 B11015399 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B11015399.png)
4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide is a complex organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The initial step involves the condensation of anthranilic acid with an appropriate aldehyde or ketone to form the quinazolinone core.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Pyridin-3-ylmethyl Group: This step involves the reaction of the intermediate with pyridin-3-ylmethylamine under suitable conditions.
Formation of the Butanamide Moiety: The final step involves the coupling of the intermediate with butanoic acid or its derivatives to form the butanamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the quinazolinone core, converting it to dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridin-3-ylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound is studied for its potential as a therapeutic agent. Its interactions with various biological targets are of particular interest.
Medicine
In medicinal chemistry, the compound is investigated for its potential to treat various diseases, including cancer and inflammatory conditions. Its ability to modulate specific molecular pathways makes it a promising candidate for drug development.
Industry
In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various cellular pathways. For example, it may inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(4-chlorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide
- 4-[2-(4-fluorophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide
- 4-[2-(4-nitrophenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide
Uniqueness
The uniqueness of 4-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(pyridin-3-ylmethyl)butanamide lies in its methoxyphenyl group, which imparts distinct electronic and steric properties. This modification can enhance its biological activity and selectivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C25H26N4O3 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
4-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(pyridin-3-ylmethyl)butanamide |
InChI |
InChI=1S/C25H26N4O3/c1-32-20-12-10-19(11-13-20)24-28-22-8-3-2-7-21(22)25(31)29(24)15-5-9-23(30)27-17-18-6-4-14-26-16-18/h2-4,6-8,10-14,16,24,28H,5,9,15,17H2,1H3,(H,27,30) |
InChI-Schlüssel |
BPFGPDDISASNAL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CCCC(=O)NCC4=CN=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-(3,4-dimethoxyphenyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B11015322.png)

![methyl 4-methyl-2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11015330.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11015332.png)
![N-[3-(acetylamino)phenyl]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11015333.png)
![N-{4-[bis(2-methylpropyl)sulfamoyl]phenyl}acetamide](/img/structure/B11015344.png)
![4-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B11015346.png)
![N-[(4-chloro-1H-indol-1-yl)acetyl]-L-phenylalanine](/img/structure/B11015350.png)


![N-{3-[(4-chlorobenzyl)amino]-3-oxopropyl}-3,5-dimethoxybenzamide](/img/structure/B11015365.png)

![methyl 5-benzyl-2-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11015370.png)
![3-[(2S)-1-(4-benzylpiperidin-1-yl)-1-oxopropan-2-yl]quinazolin-4(3H)-one](/img/structure/B11015379.png)
